6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride
Description
Properties
IUPAC Name |
6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-4(11-10-3)14(9,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYJCGSPBOJHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-(Trifluoromethyl)pyridazine with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfonyl fluoride group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Reduced or Oxidized Products: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Routes
- Nucleophilic Substitution : The sulfonyl fluoride group reacts with nucleophiles (e.g., amines) to form sulfonamide derivatives.
- Electrophilic Aromatic Substitution : The trifluoromethyl group can facilitate electrophilic substitutions on the pyridazine ring, enhancing the compound's reactivity.
Medicinal Chemistry
6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride has shown promise in drug development, particularly as an enzyme inhibitor. It has been explored for its potential to inhibit specific enzymes involved in cancer progression, with studies indicating effective binding to key proteins. For instance, it has demonstrated inhibitory activity against cancer cell lines such as HCT116 and HePG2, with reported IC50 values ranging from 12.4 to 17.8 μM .
Agrochemicals
The compound’s stability and reactivity make it suitable for developing agrochemicals, including herbicides and insecticides. Its fluorinated structure enhances biological activity compared to non-fluorinated counterparts, making it an attractive candidate for crop protection agents .
The unique structural features of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride allow it to interact with biological targets effectively. The sulfonyl fluoride group’s electrophilic nature facilitates covalent bonding with nucleophilic sites in proteins, modulating their activity and potentially leading to therapeutic applications .
Case Study 1: Enzyme Inhibition
Research has highlighted its role as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. Inhibitors derived from sulfonyl fluorides have been shown to increase levels of endocannabinoids like anandamide, leading to effects such as analgesia and neuroprotection without the psychoactive side effects associated with traditional cannabinoid therapies .
Case Study 2: Agrochemical Development
Studies on trifluoromethylpyridine derivatives indicate that compounds like 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride can enhance fungicidal activity compared to other derivatives. For example, fluazinam, a known fungicide derived from trifluoromethylpyridine structures, demonstrates increased efficacy against fungal pathogens due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl fluoride group can act as a reactive site for covalent modification of the target . This dual functionality allows the compound to exert its effects through both reversible and irreversible interactions with its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Pyridazine Derivatives with Sulfonyl Groups
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) :
This compound (from ) shares a pyridazine backbone but replaces the sulfonyl fluoride with a methanesulfonate ester (-SO₃Me) and a sulfonamide (-SO₂NH₂) group. The methanesulfonate ester is less electrophilic than sulfonyl fluoride, reducing its utility in nucleophilic substitution reactions .3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b) :
This imidazopyridine derivative () incorporates a tosyl (-SO₂C₆H₄CH₃) group instead of sulfonyl fluoride. Tosyl groups are widely used as protecting groups but lack the click-chemistry compatibility of sulfonyl fluorides .
Trifluoromethyl-Substituted Heterocycles
4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester :
A pyrimidine analog () with a trifluoromethyl group and an iodo substituent. The iodine enables cross-coupling reactions (e.g., Suzuki-Miyaura), but the absence of a sulfonyl fluoride limits its use in covalent bond-forming applications .6-(Trifluoromethyl)pyridin-3-ylboronic acid :
This boronic acid derivative () is a key intermediate in Suzuki couplings. Unlike 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride, it lacks electrophilic sites for direct functionalization .
Stability and Handling
- 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride is likely moisture-sensitive due to the sulfonyl fluoride group, requiring storage under inert conditions. In contrast, sulfonate esters (e.g., 7a) are more stable but less reactive .
- Trifluoromethylpyrimidines () are generally stable under acidic conditions, but their iodo or boronic acid substituents necessitate careful handling to prevent decomposition .
Biological Activity
6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride is a novel compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a sulfonyl fluoride functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its ability to interact with various biological targets makes it a significant candidate for further research.
- Molecular Formula : CHFNOS
- CAS Number : 2011091-72-6
- IUPAC Name : 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride
The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, while the sulfonyl fluoride group serves as a reactive site for covalent modifications, potentially leading to irreversible inhibition of target enzymes or receptors .
The mechanism of action of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group increases the compound’s binding affinity, while the sulfonyl fluoride group can react with nucleophilic sites in proteins, leading to modulation of their activity . This dual functionality allows the compound to act as both a reversible and irreversible inhibitor, depending on the context of its application.
Enzyme Inhibition
Research indicates that compounds with similar structures have demonstrated significant enzyme inhibition capabilities. For instance, studies have shown that trifluoromethyl-substituted compounds can effectively inhibit key enzymes involved in metabolic pathways. The incorporation of the trifluoromethyl group has been linked to increased potency in enzyme inhibition, particularly in the context of drug development for conditions like cancer and metabolic disorders .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For example, derivatives similar to 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride have shown IC50 values in the low micromolar range against various cancer cell lines, including HCT116 and HePG2. The mechanism behind this activity often involves down-regulation of critical genes associated with tumor progression, such as BRCA1, BRCA2, and EGFR .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6-(TFMP) | HCT116 | 17.8 | Down-regulation of PALB2 |
| 6-(TFMP) | HePG2 | 12.4 | Inhibition of EGFR expression |
| 6-(TFMP) | A549 | 17.6 | Modulation of KRAS signaling pathway |
Case Studies
- Inhibition Studies : A study conducted on various trifluoromethylated pyridazines demonstrated that these compounds could inhibit enoyl reductase in Escherichia coli, showcasing their potential as antibacterial agents .
- Cancer Research : In vitro studies revealed that treatment with 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride led to significant apoptosis in cancer cells through pathways involving p53 and FASN gene regulation .
Applications in Drug Development
The unique properties of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride make it a valuable building block in medicinal chemistry. It is being explored for:
- Pharmaceutical Development : As an inhibitor for specific enzymes involved in disease processes.
- Biochemical Probes : For studying biological pathways and interactions at the molecular level.
- Agrochemical Applications : Potentially serving as a pesticide or herbicide due to its biological activity against certain pathogens .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethylpyridine derivatives are functionalized using sulfonyl chloride groups under anhydrous conditions. Key intermediates are characterized by LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time ~1.26–1.38 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .
- Validation : Cross-validation using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) ensures structural integrity, particularly for distinguishing regioisomers .
Q. How do researchers optimize reaction conditions for introducing sulfonyl fluoride groups into trifluoromethylpyridazine scaffolds?
- Approach : Reaction parameters (temperature, solvent polarity, and catalyst) are systematically varied. For instance, dimethylformamide (DMF) or tetrahydrofuran (THF) is used as a solvent, with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst to enhance reactivity. Progress is monitored via thin-layer chromatography (TLC) .
- Data Interpretation : Kinetic studies (e.g., rate constants for sulfonylation) and Arrhenius plots identify optimal temperatures (often 80–100°C) to minimize side reactions .
Q. What safety protocols are essential when handling sulfonyl fluorides in laboratory settings?
- Guidelines : Use of fume hoods, nitrile gloves, and eye protection is mandatory due to the compound’s reactivity with nucleophiles (e.g., water, amines). Emergency protocols for skin/eye exposure include immediate flushing with water and medical consultation .
Advanced Research Questions
Q. How can contradictory LCMS and HPLC data be resolved during purity assessment of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride?
- Case Study : Discrepancies arise when LCMS indicates high purity ([M+H]⁺ matches theoretical m/z), but HPLC shows multiple peaks. This suggests co-eluting isomers or degradation products. Solutions include:
- Hyphenated Techniques : LC-MS/MS with collision-induced dissociation (CID) fragments ions to identify structural variants .
- Column Optimization : Switching from C18 to phenyl-hexyl columns improves separation of polar byproducts .
Q. What mechanistic insights explain the reactivity of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride in nucleophilic aromatic substitution (NAS) reactions?
- Experimental Design : Isotopic labeling (e.g., ¹⁸O in sulfonyl fluoride) and kinetic isotope effects (KIE) studies reveal whether the rate-determining step involves fluoride displacement or ring activation.
- Findings : The electron-withdrawing trifluoromethyl group enhances ring electrophilicity, favoring NAS at the sulfonyl fluoride position. DFT calculations support this, showing a lower activation energy (~15 kcal/mol) compared to non-fluorinated analogs .
Q. How can researchers mitigate decomposition of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride during long-term storage?
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify moisture as the primary degradation pathway. Solutions include:
- Formulation : Storage under inert gas (argon) with molecular sieves in amber glass vials.
- Stabilizers : Addition of 1% w/w triethylamine suppresses acid-catalyzed hydrolysis .
Q. What strategies enable selective functionalization of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride in the presence of competing reactive sites?
- Case Example : In synthesizing spirocyclic derivatives, competing reactions at the pyridazine nitrogen vs. sulfonyl fluoride are controlled by:
- Protecting Groups : Boc protection of amines directs reactivity to the sulfonyl fluoride.
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the pyridazine ring without affecting the sulfonyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
